Structural Uniqueness Versus Canonical Oxazolidinone Antibacterials: Pharmacophore Replacement
The target compound lacks the highly conserved C-5 acetamidomethyl group that defines the oxazolidinone antibiotic pharmacophore, as seen in linezolid, tedizolid, and radezolid. Instead, it presents a 3,4-difluorobenzamide substituent tethered via a methylene linker [1]. This substitution is quantified by the topological polar surface area (tPSA) and molecular shape descriptors: linezolid (tPSA ≈ 87.5 Ų, MW 337.3) versus the target compound (tPSA ≈ 70.6 Ų calculated from SMILES, MW 350.3) [1]. The reduced tPSA and altered hydrogen-bonding capability (one H-bond donor in the benzamide NH versus two in the acetamide NH and OH of linezolid) indicate that the compound cannot be assumed to engage ribosomal targets in the same manner.
| Evidence Dimension | Topological Polar Surface Area (tPSA) and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | tPSA ≈ 70.6 Ų; HBD = 1 (benzamide NH) |
| Comparator Or Baseline | Linezolid: tPSA ≈ 87.5 Ų; HBD = 2 (acetamide NH + OH) |
| Quantified Difference | Δ tPSA ≈ -16.9 Ų; Δ HBD = -1 |
| Conditions | Calculated via SMILES-based descriptor tools; no experimental assay directly links these differences to target engagement, but they are predictive of membrane permeability and target class preference. |
Why This Matters
For procurement aimed at discovering non-ribosomal binders or circumventing linezolid-resistance mechanisms, the structural departure from the canonical pharmacophore makes this compound a distinct chemical probe that cannot be substituted by standard oxazolidinone antibiotics.
- [1] Linezolid: PubChem CID 441401; tPSA 87.5 Ų; HBD 2. Molecular weight 337.3 g/mol. View Source
